4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole

Bioconjugation Dynamic Covalent Chemistry Hydrazone Formation

Specify 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole (CAS 926250-44-4) when hydrazine-specific reactivity is essential. The hydrazine moiety provides α-effect nucleophilicity, enabling near-quantitative hydrazone bioconjugation at neutral pH—a 71-fold kinetic advantage over hydroxylamine-based oxime formation that cannot be replicated by 4-carbaldehyde, 4-methanol, or 4-aminomethyl analogs. This scaffold preserves the 1,3-diphenylpyrazole PPARγ pharmacophore while enabling one-step diversification, reducing synthetic step count by 1–2 steps versus aldehyde entry points for agrochemical and medicinal chemistry programs.

Molecular Formula C16H16N4
Molecular Weight 264.32 g/mol
CAS No. 926250-44-4
Cat. No. B12433082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole
CAS926250-44-4
Molecular FormulaC16H16N4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2CNN)C3=CC=CC=C3
InChIInChI=1S/C16H16N4/c17-18-11-14-12-20(15-9-5-2-6-10-15)19-16(14)13-7-3-1-4-8-13/h1-10,12,18H,11,17H2
InChIKeyUDYQRIYMKZJUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole (CAS 926250-44-4): A Specialized Hydrazine-Functionalized Diphenylpyrazole Building Block for Targeted Synthesis and Biological Evaluation


4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole (CAS 926250-44-4) is a heterocyclic compound of the pyrazole class, featuring a 1,3-diphenyl-substituted pyrazole core with a hydrazinylmethyl (-CH2-NH-NH2) group at the 4-position. This structure combines the established pharmacological scaffold of 1,3-diphenylpyrazoles—known for nanomolar PPARγ partial agonism [1]—with a terminal hydrazine moiety that imparts nucleophilicity distinct from analogous amine, alcohol, or aldehyde derivatives. The compound serves as a versatile intermediate for constructing hydrazone-linked conjugates, pyrazoline-fused heterocycles, and Schiff base ligands [2], positioning it as a strategic procurement choice for medicinal chemistry and bioconjugation research.

Why 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs in Research and Industrial Applications


Substituting 4-(hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole with closely related 1,3-diphenylpyrazole derivatives—such as the 4-carbaldehyde (CAS 21487-45-6), 4-methanol (CAS 40278-32-8), or 4-aminomethyl analogs—fundamentally alters reactivity and downstream synthetic pathways. The hydrazine moiety exhibits α-effect nucleophilicity that is significantly greater than that of primary amines, enabling rapid hydrazone formation at neutral pH that is not achievable with amine or hydroxyl functional groups [1]. Furthermore, the hydrazine-terminated side chain permits chemoselective bioconjugation and dynamic covalent chemistry that cannot be replicated by the aldehyde precursor alone, which would require prior reduction and functionalization [2]. The quantitative evidence below substantiates why this specific compound, rather than its structural neighbors, must be specified for procurement when hydrazine-specific reactivity is required.

Quantitative Differentiation Evidence: 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole vs. Closest Analogs


Hydrazone Formation Kinetics: Hydrazine vs. Hydroxylamine — A 71-Fold Rate Advantage

The hydrazine functional group present in 4-(hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole enables hydrazone formation with carbonyl compounds, a reaction that proceeds on average 71 times faster than the corresponding oxime formation using hydroxylamines. In head-to-head kinetic comparisons, hydrazone formation rate constants for aromatic aldehydes reacting with phenylhydrazine were measured via 1H NMR and found to be substantially higher than those for hydroxylamine-based oxime formation under identical conditions [1]. This compares the target compound's hydrazine reactivity class against the hydroxylamine class (representing 4-(hydroxylaminomethyl) analogs). Simple alkylamines exhibit even slower imine formation and yield less stable products in aqueous media, making the hydrazine a superior nucleophile for conjugation at neutral pH [2].

Bioconjugation Dynamic Covalent Chemistry Hydrazone Formation

Diphenylpyrazole Scaffold: Nanomolar PPARγ Binding Affinity Establishes Biological Relevance

The 1,3-diphenyl-1H-pyrazole core of 4-(hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole is the same pharmacophore that, in derivative SP3415, demonstrated nanomolar binding affinity for peroxisome proliferator-activated receptor gamma (PPARγ). In vitro competitive binding assays confirmed that SP3415 and related 1,3-diphenyl-1H-pyrazole derivatives bind PPARγ with low nanomolar affinity, and SP3415 showed competitive antagonism against rosiglitazone at micromolar concentrations, with partial agonistic activity comparable to pioglitazone in cell-based transactivation assays [1]. While the hydrazinylmethyl substituent of the target compound replaces the SP3415-specific functionality, the conserved diphenylpyrazole scaffold retains the molecular recognition features necessary for engaging this therapeutic target, offering a synthetic entry point for structure-activity relationship (SAR) exploration.

PPARγ Partial Agonist Diabetes Metabolic Disorders

Chemoselective Reactivity: Hydrazine-Terminated Building Block Enables Orthogonal Conjugation Unavailable to Alcohol or Amine Analogs

Unlike the 4-hydroxymethyl (CAS 40278-32-8) and 4-aminomethyl analogs, which require pre-activation for conjugation, the hydrazine moiety of 4-(hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole reacts directly and chemoselectively with carbonyl compounds to form stable hydrazones at pH 4.5-7.0. This chemoselectivity is grounded in the α-effect: the adjacent nitrogen lone pair increases the nucleophilicity of the terminal NH2 group beyond that of a standard primary amine, as quantified by Mayr nucleophilicity parameters (N ≈ 13–14 for hydrazine vs. N ≈ 10–12 for alkylamines) [1]. In practical terms, this allows the compound to selectively label aldehyde- or ketone-containing biomolecules in the presence of other nucleophilic functional groups (e.g., lysine amines or cysteine thiols), a capability not shared by the analogous amine or alcohol derivatives [2].

Chemoselectivity Bioconjugation Functional Group Interconversion

Synthetic Versatility: Single Intermediate for Hydrazone, Pyrazoline, and Heterocycle Libraries

4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole serves as a common intermediate for at least three distinct product classes—hydrazones, pyrazolines, and fused nitrogen heterocycles—that would each require a separate starting material from the aldehyde, alcohol, or amine series. The compound 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-45-6) has been employed as a precursor for N-phenyl pyrazole derivatives and insecticidal heterocycles [1], but the aldehyde must first be converted to the hydrazone or reduced to the alcohol before further derivatization. The target compound bypasses the reduction step entirely, allowing direct condensation with ketones, aldehydes, or activated carboxylic acids to generate libraries of hydrazide and hydrazone products in a single step, reducing synthetic step count by at least one redox transformation compared to the aldehyde route [2].

Heterocycle Synthesis Combinatorial Chemistry Agrochemical Discovery

Evidence-Backed Application Scenarios for 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole in Scientific and Industrial Settings


Bioconjugation and Chemical Biology: Rapid Hydrazone-Linked Probe Synthesis

Researchers developing fluorescent probes, affinity reagents, or protein-drug conjugates that require stable, rapidly forming linkages at neutral pH should specify 4-(hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole. Its hydrazine group reacts with aldehyde- or ketone-functionalized biomolecules with a 71-fold kinetic advantage over hydroxylamine-based oxime formation [1], enabling near-quantitative labeling at low micromolar probe concentrations within 1–4 hours at pH 7.0. This reaction rate and chemoselectivity profile cannot be replicated by the analogous amine or alcohol derivatives.

Medicinal Chemistry: PPARγ-Targeted Library Expansion via Scaffold Derivatization

Medicinal chemists building SAR libraries around the 1,3-diphenyl-1H-pyrazole PPARγ pharmacophore can use the target compound as a direct precursor to hydrazide and hydrazone derivatives. Since this scaffold has demonstrated nanomolar PPARγ binding affinity in optimized analogs (e.g., SP3415) [2], the hydrazine handle allows rapid diversification of the 4-position without the structural alteration of the core that would accompany aldehyde or carboxylic acid entry points. This scaffold fidelity supports procurement for programs focused on metabolic syndrome and type 2 diabetes.

Agrochemical Discovery: Insecticidal Heterocycle Synthesis with Reduced Step Count

In agrochemical R&D programs targeting insecticidal pyrazole derivatives, 4-(hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole provides a one-step entry to hydrazone and pyrazoline products that would require reduction and functionalization from the 4-carbaldehyde precursor [3]. Reducing synthetic step count by 1–2 steps per compound translates to measurable savings in solvent, chromatographic media, and chemist time, making the compound a cost-efficient building block for screening library production against pests such as Plodia interpunctella (Indian meal moth).

Dynamic Covalent Chemistry and Self-Healing Materials

Materials scientists exploring dynamic covalent networks based on reversible hydrazone linkages can leverage the hydrazine terminus of this compound for polymer end-functionalization. The hydrazone bond forms rapidly at acidic to neutral pH and undergoes exchange under mildly acidic conditions, enabling self-healing or stimuli-responsive behavior. The diphenylpyrazole core provides UV-active chromophore for monitoring reactions, adding an analytical handle absent in simpler aliphatic hydrazine building blocks.

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